molecular formula C15H11ClO3 B2359052 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid CAS No. 338393-65-0

3-[2-(3-Chlorophenoxy)phenyl]acrylic acid

Katalognummer: B2359052
CAS-Nummer: 338393-65-0
Molekulargewicht: 274.70 g/mol
InChI-Schlüssel: HNACFGBMSLYARA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

3-[2-(3-Chlorophenoxy)phenyl]acrylic acid is used in various scientific research applications, including:

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . It should be stored at room temperature .

Analyse Chemischer Reaktionen

3-[2-(3-Chlorophenoxy)phenyl]acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Wirkmechanismus

The mechanism of action of 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and functions, which can be studied to understand the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

3-[2-(3-Chlorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:

    3-[2-(4-Chlorophenoxy)phenyl]acrylic acid: This compound has a similar structure but with a chlorine atom at a different position on the phenyl ring.

    3-[2-(3-Bromophenoxy)phenyl]acrylic acid: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and properties.

    3-[2-(3-Methylphenoxy)phenyl]acrylic acid: This compound has a methyl group instead of a chlorine atom, which can also affect its reactivity and properties.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid involves the reaction of 3-chlorophenol with phenylacetic acid to form 3-(3-chlorophenoxy)phenylacetic acid, which is then converted to the final product through a decarboxylation reaction.", "Starting Materials": [ "3-chlorophenol", "phenylacetic acid", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-chlorophenol (1.0 eq) and phenylacetic acid (1.1 eq) in ethanol and add sodium hydroxide (1.2 eq) to the mixture. Heat the reaction mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium bicarbonate (1.5 eq) to the mixture. Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and dissolve the residue in acetic anhydride. Heat the mixture at reflux for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add water to the mixture. Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure and dissolve the residue in ethanol. Add sodium bicarbonate (1.5 eq) to the mixture and heat the mixture at reflux for 6 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the product. Wash the product with water and dry it under vacuum to obtain 3-[2-(3-Chlorophenoxy)phenyl]acrylic acid." ] }

CAS-Nummer

338393-65-0

Molekularformel

C15H11ClO3

Molekulargewicht

274.70 g/mol

IUPAC-Name

3-[2-(3-chlorophenoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H11ClO3/c16-12-5-3-6-13(10-12)19-14-7-2-1-4-11(14)8-9-15(17)18/h1-10H,(H,17,18)

InChI-Schlüssel

HNACFGBMSLYARA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC=C2)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC=C2)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.